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Compound of Interest

Compound Name: C14H12Br3NO

Cat. No.: B12637639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for a series of brominated

N-phenylbenzamide analogs, which are structurally related to the C14H12Br3NO framework.

The objective is to offer a clear, data-driven comparison of their spectroscopic properties to aid

in structural elucidation and characterization in drug discovery and development. This analysis

is based on available experimental data from peer-reviewed literature and spectral databases.

Data Presentation: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for selected brominated N-

phenylbenzamide analogs. While a complete dataset for a tribrominated analog of

C14H12Br3NO is not available in a single source, data for mono- and di-brominated analogs

are presented for a comparative overview.

Table 1: ¹H NMR Spectroscopic Data of Brominated N-methylbenzamide Analogs
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Compound Aromatic Protons (ppm) N-CH₃ Proton (ppm)

3-bromo-N-methyl-N-

phenylbenzamide

6.77 (t, J = 1.8 Hz, 1H), 6.62

(ddd, J = 8.0, 1.9, 1.0 Hz, 1H),

6.52 (td, J = 7.0, 1.6 Hz, 2H),

6.46–6.42 (m, 1H), 6.40 (d, J =

7.8 Hz, 1H), 6.32–6.24 (m, 3H)

2.75 (s, 3H)

N-(2-bromophenyl)-4-iodo-N-

methylbenzamide

7.55 (d, J = 7.9 Hz, 1H), 7.50

(d, J = 8.0 Hz, 2H), 7.20 (t, J =

7.7 Hz, 1H), 7.15–7.03 (m, 4H)

3.37 (s, 3H)

3-bromo-N-(2-fluorophenyl)-N-

methylbenzamide

7.49 (d, J = 8.1 Hz, 1H), 7.38

(t, J = 7.3 Hz, 1H), 7.29 (d, J =

8.0 Hz, 1H), 7.22–7.13 (m,

2H), 7.06 (t, J = 7.7 Hz, 1H),

6.96 (t, J = 7.5 Hz, 1H), 6.85 (t,

J = 9.0 Hz, 1H)

3.41 (s, 3H)

N-(2-bromophenyl)-4-fluoro-N-

methylbenzamide

7.59–7.50 (m, 1H), 7.35 (dd, J

= 8.6, 5.4 Hz, 2H), 7.18 (d, J =

6.8 Hz, 1H), 7.09 (dd, J = 6.7,

4.1 Hz, 2H), 6.83 (t, J = 8.5 Hz,

2H)

3.37 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data of Brominated N-methylbenzamide Analogs
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Compound
Aromatic Carbons
(ppm)

N-CH₃ Carbon
(ppm)

Carbonyl Carbon
(ppm)

3-bromo-N-methyl-N-

phenylbenzamide

143.7, 137.2, 132.0,

131.2, 128.7, 128.6,

126.5, 126.3, 126.3,

121.3

37.8 168.3

N-(2-bromophenyl)-4-

iodo-N-

methylbenzamide

143.4, 136.9, 135.2,

133.9, 130.6, 129.8,

129.4, 128.7, 122.8,

96.5

37.3 170.1

3-bromo-N-(2-

fluorophenyl)-N-

methylbenzamide

158.2 (d, JC-F =

249.0 Hz), 157.3,

142.2, 133.5, 131.2

(d, JC-F = 8.2 Hz),

130.2 (d, JC-F = 2.6

Hz), 129.6, 128.5 (d,

JC-F = 3.6 Hz), 128.3,

125.0 (d, JC-F = 17.1

Hz), 123.7 (d, JC-F =

3.5 Hz), 123.0, 115.5

(d, JC-F = 21.6 Hz)

36.4 166.7

N-(2-bromophenyl)-4-

fluoro-N-

methylbenzamide

164.4 (d, JC-F =

251.0 Hz), 143.7,

133.9, 131.8 (d, JC-F

= 3.6 Hz), 130.6 (d,

JC-F = 5.2 Hz), 130.5,

129.3, 128.7, 122.8,

114.9 (d, JC-F = 22.0

Hz)

37.3 170.0

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of Brominated N-methylbenzamide

Analogs
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Compound Molecular Formula
Calculated [M+H]⁺
(m/z)

Found [M+H]⁺ (m/z)

3-bromo-N-methyl-N-

phenylbenzamide
C₁₄H₁₂BrNO 290.0102 290.0206

N-(2-bromophenyl)-4-

iodo-N-

methylbenzamide

C₁₄H₁₁BrINO 415.9069 415.9142

3-bromo-N-(2-

fluorophenyl)-N-

methylbenzamide

C₁₄H₁₁BrFNO 308.0008 308.0085

N-(2-bromophenyl)-4-

fluoro-N-

methylbenzamide

C₁₄H₁₁BrFNO 308.0008 308.0081

Benzamide, 2-bromo-

N-(4-bromophenyl)-
C₁₃H₉Br₂NO 354.9103

354.9103 (Molecular

Ion)[1]

Experimental Protocols
The following sections detail the general methodologies for the key spectroscopic techniques

cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were typically recorded on Bruker or JEOL spectrometers operating at

frequencies ranging from 400 to 700 MHz for ¹H and 100 to 175 MHz for ¹³C.[2] Samples were

dissolved in deuterated solvents, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard or referenced to the residual solvent peaks.[3]

Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) was performed using an ESI (Electrospray

Ionization) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[2] Samples
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were introduced typically via direct infusion or after separation by liquid chromatography. The

data is presented as the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

Electron Ionization Mass Spectrometry (EI-MS) data, where available, was obtained from the

NIST Mass Spectrometry Data Center.[1] In this technique, the sample is bombarded with a

high-energy electron beam, leading to ionization and fragmentation.

Infrared (IR) Spectroscopy
Although not quantitatively tabulated, Fourier-transform infrared (FTIR) spectroscopy is a

valuable tool for identifying key functional groups. Spectra are typically recorded on a

spectrometer using KBr pellets or as a thin film. Characteristic absorption bands for amides

include the N-H stretch (around 3300 cm⁻¹), the C=O stretch (around 1650 cm⁻¹), and the N-H

bend (around 1550 cm⁻¹). The presence and position of bromine atoms can influence the

fingerprint region (below 1500 cm⁻¹) of the spectrum.

Mandatory Visualization
The following diagram illustrates the logical workflow for the comparative spectroscopic

analysis of C14H12Br3NO analogs.

Caption: Workflow for the comparative spectroscopic analysis of C14H12Br3NO analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12637639#comparative-analysis-of-the-
spectroscopic-data-of-c14h12br3no-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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